6,9-Dichloro-2-methoxyacridine
Overview
Description
6,9-Dichloro-2-methoxyacridine (DCMA) is a chemical compound with potential applications in medicinal chemistry. It is a derivative of acridine, a heterocyclic compound that has been extensively studied for its biological activities, including antimalarial, antitrypanosomal, and antileishmanial properties .
Synthesis Analysis
The synthesis of bis(9-amino-6-chloro-2-methoxyacridines), which are structurally related to DCMA, involves linking acridine moieties with various linkers such as alkanediamines and polyamines. These compounds have been synthesized and tested for their antiparasitic activities, demonstrating the importance of the linker in determining the activity and cytotoxicity of the compounds .
Molecular Structure Analysis
The molecular structure of DCMA has been determined to be triclinic with a space group P1. The acridine nucleus of DCMA is slightly buckled and does not exhibit mirror symmetry along the C(9)-N(10) line. The presence of chlorine atoms at positions 6 and 9 on the acridine ring induces a significant shortening of adjacent bonds compared to acridines with a chlorine atom at position 6 alone .
Chemical Reactions Analysis
DCMA and its derivatives have been involved in reactions with other molecules, such as 6-aminouracil derivatives, to form novel acridine substituted uracils. These reactions typically involve the formation of enamines and have been characterized by X-ray crystallography .
Physical and Chemical Properties Analysis
The physical and chemical properties of DCMA are influenced by its molecular structure. The triclinic crystal structure and the presence of chlorine and methoxy substituents on the acridine ring affect its reactivity and interactions with other molecules. For instance, the intercalation of 2-methoxy-6-chloro-9-aminoacridine derivatives into DNA has been studied using 1H NMR spectroscopy, revealing sequence specificity and potential hydrogen bonding interactions with nucleic acids . The specific properties of DCMA, such as solubility, melting point, and reactivity, are determined by these structural characteristics, although these properties are not detailed in the provided papers.
Scientific Research Applications
Molecular Structure and Characteristics
6,9-Dichloro-2-methoxyacridine (DCMA) has a triclinic molecular structure, which is slightly buckled and does not show mirror symmetry along the C(9)-N(10) line. The presence of a Cl atom at C(9) leads to significant shortening in adjacent bonds compared to acridines with a Cl atom at C(6) alone (Neidle, 1982).
Antiparasitic Properties
DCMA and its derivatives have demonstrated strong in vitro antiparasitic properties, particularly against Leishmania infantum. The antileishmanial activity depends on the nature of both 7- and 9-substituted groups in monoacridines, while it varies according to the nature of the 9-substituted group and the length of the linker among bis- and tetra-acridines (Di Giorgio et al., 2003).
Applications in Fluorescence Probes
9-(4′-Carboxyanilino)-6-chloro-2-methoxyacridine and 9-anilino-6-chloro-2-methoxyacridine, synthesized from DCMA, have been used as fluorescence probes in drug-protein binding studies. These compounds demonstrate a significant increase in quantum yield when binding to bovine serum albumin, making them potential fluorescence probes in biological research (Ma, Hsu & Luzzi, 1974).
Antimalarial and Antitrypanosomal Activities
Bis(9-amino-6-chloro-2-methoxyacridines), derivatives of DCMA, have been synthesized and tested for their in vitro activity against various parasitic stages, including Plasmodium falciparum and Trypanosoma brucei. These compounds have shown importance in the nature of the linker and its side chain for antiparasitic activity and cellular localization (Girault et al., 2000).
DNA Intercalation Studies
6,9-Dichloro-2-methoxyacridine and its derivatives have been used in DNA intercalation studies. These studies involve understanding how these compounds interact with DNA, which is crucial in the development of potential therapeutic agents targeting genetic material (Sinha et al., 1976).
RNA Hydrolysis
9-Amino-2-methoxy-6-nitroacridine, a derivative of DCMA, has been used in the conjugation with oligonucleotides for site-selective RNA hydrolysis. This research is significant for understanding RNA processing and potential therapeutic applications (Kuzuya, Machida & Komiyama, 2002).
Binding Properties in Nucleic Acid Research
2-Methoxy-6-chloro-9-aminoacridine has been linked to various positions of an oligonucleotide chain for studying its binding properties with DNA counterparts. This research aids in understanding the interactions between acridine derivatives and nucleic acids, which is crucial for drug design and genetic research (Asseline et al., 1996).
Safety And Hazards
properties
IUPAC Name |
6,9-dichloro-2-methoxyacridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRNQWYNHLLOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235331 | |
Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Dichloro-2-methoxyacridine | |
CAS RN |
86-38-4 | |
Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 6,9-Dichloro-2-methoxyacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,9-Dichloro-7-methoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dichloro-7-methoxyacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,9-DICHLORO-7-METHOXYACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7V65XW6XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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